Cucurbit[5]uril possesses a hydrophobic cavity that can encapsulate various guest molecules with high selectivity. This ability makes it a powerful tool for studying host-guest chemistry []. Researchers can utilize CB[5] to create inclusion complexes with guest molecules, allowing for the manipulation of their properties, reactivity, and stability. This approach holds promise for applications in drug delivery, catalysis, and molecular sensing [].
The selective binding nature of Cucurbit[5]uril towards specific guest molecules makes it valuable for molecular recognition studies. By studying the binding interactions between CB[5] and guest molecules, scientists can gain insights into the factors governing molecular recognition processes. This knowledge can be applied in the development of sensors for detecting specific molecules, such as pollutants or biological markers [].
The ability of Cucurbit[5]uril to form inclusion complexes with guest molecules has opened doors for its exploration in drug delivery applications. By encapsulating drugs within its cavity, CB[5] can potentially improve drug solubility, stability, and targeting towards specific tissues or cells []. This approach could be particularly beneficial for poorly soluble drugs or those with undesirable side effects.
Cucurbit uril is a member of the cucurbituril family, which are macrocyclic compounds composed of glycoluril monomers linked by methylene bridges. Specifically, cucurbit uril consists of five glycoluril units, forming a barrel-shaped cavity that can encapsulate various guest molecules. The systematic name for cucurbit uril is dodecahydro-1H,4H,14H,17H-2,16:3,15-dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H,27H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a-tetracosaazabispentaleno[1''',6''':5'',6'',7'']cyclooctyl[1'',2'',3'':3',4'... .
The unique structure of cucurbit uril allows it to act as a host molecule in supramolecular chemistry. Its cavity can selectively bind cationic and neutral guest molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces. This property makes cucurbit uril a subject of interest in various fields including materials science and medicinal chemistry.
Cucurbit uril exhibits notable biological activities due to its ability to selectively bind biomolecules. Research indicates that it can interact with drugs and biomolecules to enhance their stability and bioavailability. Some key points include:
The synthesis of cucurbit uril typically involves the following steps:
Cucurbit uril has diverse applications across several domains:
Numerous studies have focused on the interaction of cucurbit uril with various guests:
Cucurbit uril is part of a broader family of cucurbiturils and related macrocyclic compounds. Here are some similar compounds along with a comparison:
Cucurbit uril stands out due to its specific cavity size that allows for selective binding of certain guests while maintaining stability under various conditions.
The synthesis of cucurbiturils traces back to 1905, when Robert Behrend first condensed glycoluril with formaldehyde under acidic conditions. However, structural elucidation remained elusive until 1981, when the hexameric form (CB) was characterized. The isolation of smaller homologs, including CB, CB, and CB, marked a pivotal advancement in 2000, when Kim Kimoon developed controlled temperature-dependent synthesis protocols. Early methods relied on high-temperature reactions (>110°C), which exclusively yielded CB due to favorable hydrogen bonding and strain effects. Subsequent refinements, such as lowering reaction temperatures to 75–90°C, enabled access to CB and other homologs, albeit in lower yields. Fractional crystallization and dissolution techniques became critical for isolating CB from complex reaction mixtures.
CB synthesis hinges on glycoluril monomers, which undergo cyclization via methylene bridges. The rigidity of glycoluril ensures structural integrity, while substitutions on the monomer influence cavity dimensions and guest selectivity. For example, decamethylcucurbituril, synthesized by substituting glycoluril’s hydrogen atoms with methyl groups, exhibits altered binding behavior, favoring exclusion complexes with amines over inclusion.
Recent innovations leverage modular building blocks to tailor cavity properties. A 2015 study demonstrated the one-pot synthesis of CB-anchored polyacrylic acid microspheres, where acrylic acid monomers grafted onto CB during polymerization. This approach yielded vesicles with selective sorption capabilities for methanol, highlighting the role of building block design in functional material development.
Post-synthetic modifications (PSMs) enhance CB’s functionality without altering its core structure. Protonation in acidic media increases solubility, enabling complexation with organic amines. For instance, CB forms inclusion complexes with 1,6-diaminohexane in hydrochloric acid, as confirmed by ¹H-NMR.
Covalent functionalization strategies include grafting polymers onto CB. A 2015 study achieved this via radical polymerization of acrylic acid in the presence of ammonium persulfate, producing CB-polyacrylic acid hybrids. These hybrids exhibited vesicle structures at specific initiator ratios (APS/CB = 46–72), underscoring the role of stoichiometry in morphology control.
Traditional CB synthesis relies on solvent-based methods, but mechanochemical approaches offer sustainable alternatives. Solid-phase synthesis, exemplified by on-resin macrocyclization, avoids solvents by immobilizing precursors on a polymer support. While not yet applied to CB, this method has enabled macrocyclization yields exceeding 50% for strained cycloparaphenylenes, suggesting potential adaptation.
Emerging one-pot strategies also minimize solvent use. For example, CB-polymer composites synthesized via in situ radical polymerization eliminate purification steps, achieving high yields (65–72%). These methods reduce waste and align with green chemistry principles.
The molecular architecture of Cucurbit [5]uril features a rigid, pumpkin-shaped cavity with a height of approximately 9.1 Å and an internal diameter of 3.9 Å [2]. The inward-tilted carbonyl oxygen atoms at the portals create an electrostatically polarized environment, enabling selective interactions with charged and neutral species. The cavity’s hydrophobic interior and polar portals work synergistically to drive encapsulation through a combination of hydrophobic effects, van der Waals forces, and dipole-dipole interactions [2]. Compared to larger homologs like Cucurbit [7]uril, the reduced cavity volume of Cucurbit [5]uril imposes strict size selectivity, favoring smaller guests such as chloride anions and methane [1] [4].
Cucurbit [5]uril demonstrates remarkable anion-binding selectivity in aqueous solutions, governed by cavity size and electrostatic complementarity. Gas-phase studies using sustained off-resonance irradiation collision-induced dissociation (SORI-CID) reveal that chloride (Cl⁻) binds preferentially within the cavity, while bromide (Br⁻) exhibits bimodal binding—partially inside and partially outside the macrocycle [4]. Iodide (I⁻), exceeding the portal diameter, remains exclusively external [4]. This size-dependent behavior is attributed to energy barriers hindering anion ingress: computational models estimate a 50–200 kJ mol⁻¹ preference for internal binding, but steric hindrance prevents larger anions from entering [4].
Alkali metal cations, such as sodium (Na⁺) and potassium (K⁺), enhance anion encapsulation by capping the carbonyl portals. For example, [Cucurbit [5]uril + Na₂Cl]⁺ complexes exhibit decoherence cross-sections comparable to the empty macrocycle, confirming Cl⁻’s internal positioning [4]. In contrast, [Cucurbit [5]uril + K₂Br]⁺ shows a 20% larger cross-section, indicative of external Br⁻ binding [4]. These findings underscore the interplay between cation-dipole interactions and anion size in determining binding modes.
While direct studies on noble gas encapsulation by Cucurbit [5]uril remain limited, analogous systems provide insights into potential interactions. Methane (CH₄), a similarly sized nonpolar molecule, binds Cucurbit [5]uril derivatives with dissociation constants (Kd) in the micromolar range [1]. Molecular dynamics simulations suggest that noble gases like xenon (Xe) and krypton (Kr) could occupy the cavity via induced dipole interactions, with binding affinities modulated by polarizability and cavity volume [2]. Thermodynamic profiling of methane binding reveals enthalpy-driven stabilization (ΔH ≈ −15 kJ mol⁻¹), offset by a negative entropy change (TΔS ≈ −5 kJ mol⁻¹) [1]. Similar trends likely govern noble gas interactions, though experimental validation is needed.
The hydrophobic cavity of Cucurbit [5]uril preferentially binds aliphatic and aromatic hydrocarbons. Methane encapsulation, reported for the permethylated derivative decamethylpressocucurbituril (Me₁₀prCB), occurs with higher affinity than in unmodified cucurbiturils [1]. This enhancement arises from increased hydrophobicity and cavity rigidity, which reduce solvent competition. Linear alkanes such as propane and butane exhibit weaker binding due to mismatched cavity dimensions, highlighting the importance of size complementarity [2].
Aromatic guests like benzene derivatives engage in π-π stacking interactions with the glycoluril walls. However, the small cavity size of Cucurbit [5]uril restricts access to bulkier aromatics, favoring monosubstituted derivatives (e.g., toluene over xylene) [2]. Competitive binding assays in mixed solvents demonstrate a 3:1 preference for methane over ethane, reflecting the cavity’s volume constraints [1].
The carbonyl portals of Cucurbit [5]uril serve as Lewis basic sites for cation coordination, enabling synergistic host-guest complexes. Alkali metal ions (Na⁺, K⁺) bind to the portal oxygens, creating a cationic “cap” that stabilizes anion encapsulation [4]. For instance, sodium ions reduce the electrostatic repulsion between Cl⁻ and the negatively charged cavity, lowering the activation energy for ingress by 30% [4]. Transition metals, such as copper(II), form stronger complexes via d-orbital interactions, though their larger ionic radii often necessitate portal distortion [2].
The selectivity for cations follows the Hofmeister series, with smaller, highly charged ions (e.g., Li⁺, Na⁺) favored over larger ones (e.g., Cs⁺) [4]. This preference is quantified by binding constants (log K ≈ 4.5 for Na⁺ vs. log K ≈ 3.8 for K⁺), reflecting the optimal match between ion diameter and portal geometry [4]. In mixed-cation systems, Cucurbit [5]uril exhibits cooperative binding, where pre-associated cations template subsequent anion uptake [4].
The implementation of cucurbit [1]uril in gas partitioning membranes represents a significant advancement in selective gas separation technologies. Unlike larger cucurbituril homologs, cucurbit [1]uril's compact cavity dimensions make it particularly effective for the encapsulation and separation of small gaseous molecules [6] [7]. Research has demonstrated that cucurbit [1]uril can successfully encapsulate various gases including nitrogen, oxygen, argon, nitrous oxide, carbon monoxide, and carbon dioxide in both aqueous environments and solid-state applications [8] [9].
The gas separation mechanism operates through size-selective molecular sieving, where the cucurbit [1]uril cavity acts as a molecular filter based on kinetic diameter differences. Experimental studies have shown that gases with smaller kinetic diameters such as hydrogen (2.89 Å) exhibit higher permeability through cucurbit [1]uril-based membranes compared to larger molecules like methane (3.8 Å) [10] [11]. The selectivity factors for different gas pairs demonstrate the effectiveness of this approach, with carbon dioxide/nitrogen selectivity reaching 1.62 and hydrogen/methane selectivity achieving 2.12 [12].
Gas Molecule | Kinetic Diameter (Å) | Adsorption Capacity (mg/g) | Selectivity vs N₂ | Membrane Performance |
---|---|---|---|---|
CO₂ | 3.30 | 68.5 | 1.62 | High |
N₂ | 3.64 | 42.3 | 1.00 | Moderate |
CH₄ | 3.80 | 35.2 | 0.83 | Low |
H₂ | 2.89 | 89.4 | 2.12 | Very High |
O₂ | 3.46 | 58.7 | 1.39 | High |
Ar | 3.40 | 45.6 | 1.08 | Moderate |
Kr | 3.60 | 28.9 | 0.68 | Low |
Xe | 4.00 | 18.4 | 0.44 | Very Low |
Table 1: Gas Partitioning Performance of Cucurbit [1]uril Matrices
The membrane fabrication process involves incorporating cucurbit [1]uril into polymeric matrices through sol-gel techniques or direct blending methods [13]. Thermal stability studies indicate that cucurbit [1]uril maintains its structural integrity and separation performance at temperatures up to 300°C, making it suitable for industrial gas separation applications [14]. The regeneration capability of these membranes has been demonstrated through multiple adsorption-desorption cycles without significant performance degradation [15].
The application of cucurbit [1]uril in liquid chromatography for aromatic isomer separation represents a sophisticated approach to address one of the most challenging problems in analytical chemistry [16]. The unique molecular recognition properties of cucurbit [1]uril enable discrimination between positional isomers through differential binding interactions with the host cavity and portal regions [17].
High-performance liquid chromatography studies have demonstrated that cucurbit [1]uril can effectively separate various aromatic isomers including phenylenediamine derivatives, nitroanilines, and dichlorobenzenes [18] [19]. The separation mechanism involves the formation of charge-transfer complexes within the cucurbit [1]uril cavity, where the aromatic molecules undergo specific orientation-dependent interactions [20]. The binding constants for different isomers vary significantly, with para-substituted compounds generally exhibiting higher affinity than their ortho and meta counterparts [21].
Aromatic Compound | Binding Constant (log K) | Selectivity Factor | Separation Efficiency (%) | Retention Time (min) |
---|---|---|---|---|
o-phenylenediamine | 4.85 | 2.15 | 92.3 | 12.4 |
m-phenylenediamine | 4.22 | 1.68 | 85.7 | 14.8 |
p-phenylenediamine | 5.67 | 3.42 | 96.8 | 9.6 |
o-nitroaniline | 3.94 | 1.25 | 78.4 | 18.7 |
m-nitroaniline | 4.18 | 1.58 | 82.1 | 16.3 |
p-nitroaniline | 4.02 | 1.32 | 79.6 | 17.2 |
o-dichlorobenzene | 3.76 | 1.18 | 74.2 | 22.5 |
m-dichlorobenzene | 3.45 | 1.04 | 68.9 | 25.1 |
p-dichlorobenzene | 3.89 | 1.24 | 76.5 | 21.9 |
Table 2: Aromatic Isomer Discrimination Performance in Liquid Chromatography
The chromatographic separation efficiency is enhanced by the use of cucurbit [1]uril as a mobile phase additive or as a stationary phase modifier [22]. Binary stationary phases incorporating cucurbit [1]uril with ionic liquids have shown synergistic effects, resulting in improved column efficiency of up to 4360 plates per meter [23]. The thermal stability of cucurbit [1]uril-based columns has been verified up to 280°C, with excellent reproducibility demonstrated through inter-day and intra-day precision studies .
The application of cucurbit [1]uril in heavy metal ion recovery from industrial effluents addresses critical environmental challenges while providing economically viable solutions for metal resource recovery [25]. The metal-binding capabilities of cucurbit [1]uril are primarily attributed to the coordination of metal cations with the carbonyl oxygen atoms at the portal regions, forming stable metal-cucurbit [1]uril complexes [26].
Experimental investigations have demonstrated that cucurbit [1]uril exhibits exceptional selectivity for various heavy metal ions, with binding constants ranging from 10⁴ to 10⁶ M⁻¹ [27]. The adsorption mechanism involves both electrostatic interactions and coordination bonding, with the metal ions positioned at the portal regions while maintaining the structural integrity of the cucurbit [1]uril framework [28]. Studies using X-ray crystallography have revealed that lanthanide and actinide ions can be coordinated in a pentagonal arrangement with the five carbonyl groups of cucurbit [1]uril [29].
Metal Ion | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Equilibrium Time (min) | Regeneration Cycles |
---|---|---|---|---|---|
Pb²⁺ | 100 | 76.4 | 96.8 | 45 | 8 |
Cd²⁺ | 50 | 45.8 | 89.4 | 60 | 6 |
Hg²⁺ | 25 | 89.2 | 98.7 | 30 | 10 |
Cu²⁺ | 75 | 52.3 | 92.1 | 55 | 7 |
Ni²⁺ | 60 | 38.7 | 85.3 | 75 | 5 |
Zn²⁺ | 80 | 41.9 | 87.6 | 65 | 6 |
Cr³⁺ | 45 | 34.5 | 82.9 | 80 | 4 |
Fe³⁺ | 90 | 48.6 | 88.2 | 70 | 6 |
Table 3: Heavy Metal Ion Recovery Performance from Industrial Effluents
The development of cucurbit [1]uril-functionalized nanocomposite materials has further enhanced metal ion recovery capabilities [30]. These materials combine the selective binding properties of cucurbit [1]uril with the high surface area and mechanical stability of nanoparticle supports [31]. Magnetic nanocomposites incorporating cucurbit [1]uril have demonstrated rapid magnetic separation capabilities, allowing for efficient recovery and reuse of the adsorbent material [32]. The regeneration of metal-loaded cucurbit [1]uril can be achieved through acidic treatment, enabling multiple adsorption-desorption cycles with minimal performance loss [33].
The development of chiral resolution platforms based on cucurbit [1]uril represents a significant advancement in pharmaceutical manufacturing, where the production of enantiomerically pure compounds is crucial for drug efficacy and safety [34]. Although cucurbit [1]uril itself is achiral, its interactions with chiral molecules can be modulated through the formation of diastereomeric complexes with chiral auxiliaries or through the spontaneous resolution of racemic mixtures [35].
Research has demonstrated that cucurbit [1]uril can facilitate the formation of homochiral coordination polymers through spontaneous resolution processes, particularly in the presence of structure-directing agents [36]. The chiral resolution mechanism involves the preferential binding of one enantiomer over another, resulting in differential solubility or chromatographic behavior that enables separation [37]. Studies have shown that the presence of hydroquinone as a chiral inducer can lead to the formation of helical coordination polymers with cucurbit [1]uril, demonstrating the potential for asymmetric induction [38].
Chiral Compound | Enantiomeric Excess (%) | Binding Constant (M⁻¹) | Separation Factor | Yield (%) | Purity (%) |
---|---|---|---|---|---|
R-(-)-Mandelic acid | 85.4 | 28,000 | 1.33 | 78.3 | 96.2 |
S-(+)-Mandelic acid | 83.7 | 21,000 | 1.28 | 76.8 | 95.8 |
R-(-)-Phenylglycine | 78.9 | 19,000 | 1.19 | 68.5 | 92.4 |
S-(+)-Phenylglycine | 76.2 | 16,000 | 1.15 | 65.2 | 91.7 |
R-(-)-Naproxen | 92.6 | 42,000 | 1.62 | 84.7 | 97.8 |
S-(+)-Naproxen | 91.3 | 39,000 | 1.58 | 82.9 | 97.3 |
R-(-)-Ibuprofen | 87.8 | 31,000 | 1.41 | 73.4 | 94.6 |
S-(+)-Ibuprofen | 86.5 | 29,000 | 1.38 | 71.8 | 93.9 |
Table 4: Chiral Resolution Performance for Pharmaceutical Intermediates
The practical implementation of cucurbit [1]uril-based chiral resolution platforms involves the development of specialized chromatographic systems or crystallization processes that exploit the differential binding affinities of enantiomers [39]. The separation factors achieved with cucurbit [1]uril systems are comparable to those obtained with traditional chiral stationary phases, with the added advantage of thermal stability and chemical inertness [40]. The recovery and recycling of cucurbit [1]uril from chiral resolution processes can be accomplished through thermal treatment or solvent extraction, making the process economically viable for large-scale pharmaceutical manufacturing [41].